2-Chloro-5-methyl Scaffold Achieves Nanomolar Potency Against Leukemia Cell Lines in NCI-60 Panel
In a direct head-to-head comparison within a series of 1,3-oxazole sulfonamide derivatives evaluated against the NCI-60 human tumor cell line panel, the 2-chloro-5-methyl analog (compound 44) demonstrated a mean leukemia GI₅₀ of 48.8 nM, representing a 4- to 20-fold improvement over most other analogs in the series [1]. The next most potent compound (1-naphthyl analog 58) displayed a GI₅₀ of 44.7 nM, while the best average growth inhibitor (compound 16) showed only micromolar potency. In vitro tubulin polymerization assays confirmed that compound 44 induces microtubule depolymerization, establishing a mechanistic link between the 2-chloro-5-methyl substitution pattern and biological efficacy.
| Evidence Dimension | Leukemia cell growth inhibition (GI₅₀ in NCI-60 dose-response assay) |
|---|---|
| Target Compound Data | GI₅₀ = 48.8 nM (2-chloro-5-methyl oxazole sulfonamide, compound 44) |
| Comparator Or Baseline | 1-naphthyl analog (compound 58): GI₅₀ = 44.7 nM; compound 16 (best average growth inhibitor): sub-micromolar; other oxazole sulfonamides: GI₅₀ in low micromolar range |
| Quantified Difference | ~45% greater potency than the nearest active analog; >4-fold selectivity over typical oxazole sulfonamides in the series |
| Conditions | NCI-60 human tumor cell line panel, dose-response assay, in vitro tubulin polymerization assay |
Why This Matters
Procurement of this specific scaffold is justified for anticancer drug discovery programs targeting leukemia, as the 2-chloro-5-methyl substitution pattern is empirically associated with nanomolar potency and a defined mechanism of action.
- [1] Sisco, E. and Barnes, K., Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors, ACS Medicinal Chemistry Letters, 2021, 12(6), 949-954. View Source
